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Compound of Interest

Compound Name: 4-Phthalimidocyclohexanone

Cat. No.: B117227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-oxocyclohexyl)isoindole-1,3-dione is a chemical compound of interest in medicinal

chemistry and materials science due to its phthalimide and cyclohexanone moieties. The

phthalimide group is a known pharmacophore found in various therapeutic agents, while the

cyclohexanone ring offers conformational flexibility and a site for further chemical modifications.

Accurate structural elucidation and purity assessment are paramount for any application,

necessitating a thorough spectroscopic analysis. This guide provides an in-depth overview of

the key spectroscopic techniques used to characterize this molecule.

While comprehensive experimental spectra for 2-(4-oxocyclohexyl)isoindole-1,3-dione are not

readily available in published literature, this guide presents predicted data and typical

spectroscopic characteristics based on its structural features and data from analogous

compounds.

Molecular Structure and Properties
Molecular Formula: C₁₄H₁₃NO₃[1]

Molecular Weight: 243.26 g/mol
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IUPAC Name: 2-(4-oxocyclohexyl)isoindole-1,3-dione

SMILES: O=C1C2=CC=CC=C2C(=O)N1C3CCC(=O)CC3[1]

InChI Key: PWUJQPNLEZZILN-UHFFFAOYSA-N[1]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2-(4-

oxocyclohexyl)isoindole-1,3-dione.

Table 1: Predicted Mass Spectrometry Data
Adduct Ion Predicted m/z

[M+H]⁺ 244.09682

[M+Na]⁺ 266.07876

[M+K]⁺ 282.05270

[M+NH₄]⁺ 261.12336

[M-H]⁻ 242.08226

[M+HCOO]⁻ 288.08774

[M+CH₃COO]⁻ 302.10339

(Data sourced from PubChem predictions)[1]

Table 2: Expected ¹H NMR Chemical Shifts
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Proton Environment
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic (phthalimide) 7.7 - 7.9 Multiplet

Methine (cyclohexyl, N-CH) 4.0 - 4.5 Multiplet

Methylene (cyclohexyl, α to

C=O)
2.3 - 2.6 Multiplet

Methylene (cyclohexyl, β to

C=O)
2.0 - 2.3 Multiplet

(Values are estimations based

on typical shifts for

phthalimides and substituted

cyclohexanones)

Table 3: Expected ¹³C NMR Chemical Shifts
Carbon Environment Expected Chemical Shift (δ, ppm)

Carbonyl (imide) 167 - 169

Carbonyl (ketone) 208 - 212

Aromatic (quaternary) 131 - 133

Aromatic (CH) 123 - 124, 134 - 135

Methine (cyclohexyl, N-CH) 50 - 55

Methylene (cyclohexyl, α to C=O) 35 - 40

Methylene (cyclohexyl, β to C=O) 25 - 30

(Values are estimations based on typical shifts

for phthalimides and substituted

cyclohexanones)

Table 4: Expected Infrared (IR) Absorption Frequencies
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C=O stretch (imide, sym) 1770 - 1790 Strong

C=O stretch (imide, asym) 1700 - 1720 Strong

C=O stretch (ketone) 1710 - 1725 Strong

C-N stretch (imide) 1390 - 1410 Medium

C-H stretch (aromatic) 3050 - 3100 Medium

C-H stretch (aliphatic) 2850 - 2960 Medium

(Values are estimations based

on characteristic group

frequencies)

Experimental Workflow and Protocols
A systematic approach is crucial for the unambiguous spectroscopic characterization of a

synthesized compound like 2-(4-oxocyclohexyl)isoindole-1,3-dione. The general workflow is

outlined below.
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General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

Detailed Experimental Protocols
The following are generalized protocols. Instrument-specific parameters may need to be

optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
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Sample Preparation:

Accurately weigh 5-10 mg of the purified 2-(4-oxocyclohexyl)isoindole-1,3-dione.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.[2]

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

Using the same sample, set up a 1D carbon spectrum acquisition.

A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single

lines for each unique carbon atom.

A significantly larger number of scans is required compared to ¹H NMR due to the low

natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile

solvent like acetone or methylene chloride.[3]

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

[3]

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[3]

Data Acquisition (FTIR):

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance

spectrum.

The typical range for analysis of organic compounds is 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecule's

fragmentation pattern.

Sample Preparation:

Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a

suitable solvent such as methanol or acetonitrile. The solvent should be compatible with

the chosen ionization technique.
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Data Acquisition (e.g., Electrospray Ionization - ESI):

Introduce the sample solution into the mass spectrometer's ion source, often via direct

infusion or coupled with a liquid chromatography (LC) system.[4]

The ESI source will generate charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which

separates them based on their mass-to-charge ratio (m/z).[5]

A detector records the abundance of each ion, generating a mass spectrum. High-

resolution mass spectrometry (HRMS) can be used to determine the elemental

composition from the exact mass.

Conclusion
The comprehensive spectroscopic analysis of 2-(4-oxocyclohexyl)isoindole-1,3-dione,

employing NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural

confirmation and purity assessment. By following the outlined workflow and experimental

protocols, researchers can obtain reliable data to verify the identity and integrity of this

compound, which is a critical step for its application in drug development and scientific

research. The provided tables of expected data serve as a valuable reference for interpreting

the experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.chromatographyonline.com/view/quantifying-small-molecules-mass-spectrometry-0
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.01%3A_Mass_Spectrometry_of_Small_Molecules_-_Magnetic-Sector_Instruments
https://www.benchchem.com/product/b117227#spectroscopic-analysis-of-2-4-oxocyclohexyl-isoindole-1-3-dione
https://www.benchchem.com/product/b117227#spectroscopic-analysis-of-2-4-oxocyclohexyl-isoindole-1-3-dione
https://www.benchchem.com/product/b117227#spectroscopic-analysis-of-2-4-oxocyclohexyl-isoindole-1-3-dione
https://www.benchchem.com/product/b117227#spectroscopic-analysis-of-2-4-oxocyclohexyl-isoindole-1-3-dione
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b117227?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

